molecular formula C3H4O3 B1206139 Hydroxypyruvaldehyde CAS No. 997-10-4

Hydroxypyruvaldehyde

Cat. No.: B1206139
CAS No.: 997-10-4
M. Wt: 88.06 g/mol
InChI Key: JLPAWRLRMTZCSF-UHFFFAOYSA-N
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Description

It is a small organic molecule with the chemical formula C3H4O3 and a molecular weight of 88.06 g/mol . This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in various biochemical and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxypyruvaldehyde can be synthesized through the oxidation of glycerol or 1,3-dihydroxyacetone. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or hexacyanoferrate(III) under controlled conditions . The reaction conditions, including temperature and pH, are carefully monitored to ensure the selective formation of this compound.

Industrial Production Methods: In industrial settings, this compound is often produced as a by-product during the catalytic transformation of glycerol, a major by-product of biodiesel production . The process involves the use of heterogeneous catalysts to convert glycerol into various C3 chemicals, including this compound. The reaction is typically carried out in a continuous flow reactor to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Hydroxypyruvaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form hydroxypyruvic acid.

    Reduction: It can be reduced to form glyceraldehyde.

    Condensation: It can participate in aldol condensation reactions to form larger molecules.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Hydroxypyruvic acid.

    Reduction: Glyceraldehyde.

    Condensation: Various aldol products depending on the reactants used.

Scientific Research Applications

Hydroxypyruvaldehyde has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of hydroxypyruvaldehyde involves its interactions with various enzymes and biological molecules. For example, it acts as a substrate for aldolase enzymes, participating in aldol condensation reactions to form larger molecules . It also interacts with glyoxalase enzymes, which catalyze the dismutation of alpha-ketoaldehydes into alpha-hydroxyacids . These interactions are crucial for its role in metabolic pathways and its potential therapeutic applications.

Comparison with Similar Compounds

Hydroxypyruvaldehyde can be compared with other similar compounds such as:

    Glyceraldehyde: A simple sugar that can be formed by the reduction of this compound.

    Hydroxypyruvic acid: An oxidation product of this compound.

    1,3-Dihydroxyacetone: A precursor in the synthesis of this compound.

Uniqueness: this compound is unique due to its dual functional groups (hydroxy and oxo) and its ability to participate in a wide range of chemical reactions.

Properties

IUPAC Name

3-hydroxy-2-oxopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O3/c4-1-3(6)2-5/h1,5H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPAWRLRMTZCSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10244211
Record name Hydroxypyruvaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID10244211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

997-10-4
Record name Hydroxypyruvaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=997-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Hydroxypyruvaldehyde
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PYRUVALDEHYDE, HYDROXY-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409965
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hydroxypyruvaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLYCEROSONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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